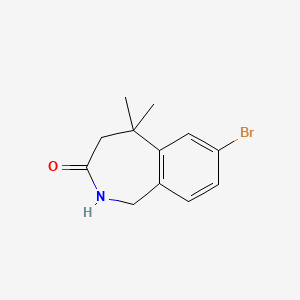
(2S)-4,4-difluoropyrrolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde is an organic compound with a pyrrolidine ring substituted with two fluorine atoms at the 4-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-difluoropyrrolidine-2-carbaldehyde typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions. The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process must ensure high yield and purity of the compound, often requiring multiple purification steps such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: (2S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Reduction: (2S)-4,4-Difluoropyrrolidine-2-methanol
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including fluorinated analogs of natural products.
Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and materials science for creating novel fluorinated materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-4,4-difluoropyrrolidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and alter its electronic properties, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4-Fluoropyrrolidine-2-carbaldehyde: Similar structure with only one fluorine atom, used in similar applications but with different reactivity and properties.
(2S)-4,4-Dichloropyrrolidine-2-carbaldehyde: Chlorine atoms instead of fluorine, leading to different chemical behavior and applications.
(2S)-Pyrrolidine-2-carbaldehyde: Lacks halogen substitution, used as a precursor in organic synthesis with different reactivity.
Uniqueness
(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H7F2NO |
|---|---|
Poids moléculaire |
135.11 g/mol |
Nom IUPAC |
(2S)-4,4-difluoropyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)1-4(2-9)8-3-5/h2,4,8H,1,3H2/t4-/m0/s1 |
Clé InChI |
QMVXXBYNRQSGCK-BYPYZUCNSA-N |
SMILES isomérique |
C1[C@H](NCC1(F)F)C=O |
SMILES canonique |
C1C(NCC1(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)



